molecular formula C10H12N2O2 B13243788 3-ethyl-5-nitro-2,3-dihydro-1H-indole

3-ethyl-5-nitro-2,3-dihydro-1H-indole

Cat. No.: B13243788
M. Wt: 192.21 g/mol
InChI Key: UENAZBZJMJUDFU-UHFFFAOYSA-N
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Description

3-ethyl-5-nitro-2,3-dihydro-1H-indole is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a nitro group at the fifth position and an ethyl group at the third position on the indole ring, which can influence its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-nitro-2,3-dihydro-1H-indole can be achieved through several methods:

    Nitration of 3-ethyl-2,3-dihydro-1H-indole: This involves the nitration of 3-ethyl-2,3-dihydro-1H-indole using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the fifth position.

    Cyclization Reactions: Another method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring system, followed by nitration and ethylation steps.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and cyclization reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-5-nitro-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at positions that are activated by the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products

    Oxidation: Nitro derivatives or nitroso compounds.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated indole derivatives.

Scientific Research Applications

3-ethyl-5-nitro-2,3-dihydro-1H-indole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive indole derivatives.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-ethyl-5-nitro-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The indole ring system can also interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-ethyl-2,3-dihydro-1H-indole: Lacks the nitro group, resulting in different reactivity and biological activity.

    5-nitro-2,3-dihydro-1H-indole: Lacks the ethyl group, which can affect its chemical properties and applications.

    3-methyl-5-nitro-2,3-dihydro-1H-indole: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and biological effects.

Uniqueness

3-ethyl-5-nitro-2,3-dihydro-1H-indole is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

3-ethyl-5-nitro-2,3-dihydro-1H-indole

InChI

InChI=1S/C10H12N2O2/c1-2-7-6-11-10-4-3-8(12(13)14)5-9(7)10/h3-5,7,11H,2,6H2,1H3

InChI Key

UENAZBZJMJUDFU-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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